molecular formula C14H22N2O4 B2485918 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea CAS No. 1334370-08-9

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2485918
CAS No.: 1334370-08-9
M. Wt: 282.34
InChI Key: ZNQAMZQACKBCOS-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is an organic compound that features both hydroxy and methoxy functional groups. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea typically involves the reaction of appropriate amines with isocyanates or carbamates under controlled conditions. For instance, one might start with 2-hydroxy-3-methoxy-2-methylpropylamine and react it with 4-methoxybenzyl isocyanate.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The urea moiety can be reduced to corresponding amines.

    Substitution: Methoxy groups can be substituted under certain conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Conditions might include acidic or basic environments, depending on the desired substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent bonding, affecting molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-3-methoxypropyl)-3-(4-methoxybenzyl)urea
  • 1-(2-Hydroxy-2-methylpropyl)-3-(4-methoxybenzyl)urea
  • 1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylbenzyl)urea

Uniqueness

1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-(4-methoxybenzyl)urea is unique due to the specific arrangement and combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-14(18,10-19-2)9-16-13(17)15-8-11-4-6-12(20-3)7-5-11/h4-7,18H,8-10H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQAMZQACKBCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=C(C=C1)OC)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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